molecular formula C24H17BrClNO3S B11641949 (5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11641949
M. Wt: 514.8 g/mol
InChI Key: ATSNGYOCPFCBQD-XKZIYDEJSA-N
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Description

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with thiazolidine-2,4-dione under acidic conditions to yield the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, often used in diabetes treatment.

    Benzylidene derivatives: Compounds with similar benzylidene groups, used in various chemical and biological applications.

Uniqueness

(5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H17BrClNO3S

Molecular Weight

514.8 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17BrClNO3S/c25-19-7-1-18(2-8-19)15-30-21-11-5-16(6-12-21)13-22-23(28)27(24(29)31-22)14-17-3-9-20(26)10-4-17/h1-13H,14-15H2/b22-13-

InChI Key

ATSNGYOCPFCBQD-XKZIYDEJSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)/SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)SC2=O)Cl

Origin of Product

United States

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